molecular formula C13H17Cl2NO B2358969 [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 415959-60-3

[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B2358969
CAS No.: 415959-60-3
M. Wt: 274.19
InChI Key: PSAWACGHKYGRPI-UHFFFAOYSA-N
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Description

[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2,6-Dichloro-benzyl)-piperidin-3-yl] compound. This intermediate is then subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.

    Substitution: The dichloro groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of fully reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-benzyl group may enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The methanol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

    [1-(2,6-Dichloro-benzyl)-piperazine]: Similar structure but with a piperazine ring instead of piperidine.

    [1-(2,6-Dichloro-benzyl)-pyrrolidine]: Similar structure but with a pyrrolidine ring.

Uniqueness:

  • The presence of the methanol group in [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol provides unique reactivity and potential for further functionalization compared to its analogs.
  • The piperidine ring offers different pharmacokinetic and pharmacodynamic properties compared to piperazine or pyrrolidine rings.

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWACGHKYGRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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